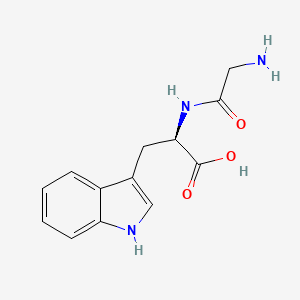

H-Gly-D-trp-OH

Description

Fundamental Significance of Dipeptides as Minimal Bioactive Units and Building Blocks

Dipeptides, consisting of two amino acids linked by a single peptide bond, represent the most fundamental peptide structures. Despite their simplicity, they are far from inert. Many dipeptides exhibit significant biological functions, acting as signaling molecules, enzyme inhibitors, or neurotransmitters. mdpi.comcommonfleekasia.com For example, certain collagen-derived dipeptides like Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly) are known to stimulate collagen synthesis and support skin health. mdpi.com

Beyond their intrinsic bioactivity, dipeptides are crucial building blocks in both biological systems and synthetic chemistry. researchgate.net They serve as intermediates in protein digestion and metabolism and are foundational units for the synthesis of more complex polypeptides and peptidomimetics in research and pharmaceutical development. researchgate.net The study of tryptophan-containing dipeptides, in particular, is significant due to the unique fluorescent properties of the tryptophan residue, which acts as a sensitive probe of the local molecular environment. epj-conferences.org

The Distinctive Role of D-Amino Acids in Peptide Structure and Biological Activity

While the vast majority of proteins in nature are constructed exclusively from L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, imparts unique and often advantageous properties to peptides. biopharmaspec.com The presence of a D-amino acid, such as the D-tryptophan in H-Gly-D-Trp-OH, can dramatically alter a peptide's three-dimensional structure, stability, and interaction with biological targets. rsc.org

Contrary to the central dogma that only specifies codons for L-amino acids, D-amino acids are found in a surprising variety of natural products. kib.ac.cnresearchgate.net They are prevalent in the cell walls of bacteria (e.g., D-Alanine and D-Glutamic acid in peptidoglycan), which confers resistance to standard proteases. frontiersin.orgnih.gov D-amino acids are also found in complex peptides produced by fungi, marine animals like cone snails, and even amphibians. nih.govlifetein.com Examples include the antibiotic bacitracin and certain opioid peptides from frog skin. rsc.orglifetein.com

The biosynthesis of these D-amino acid-containing peptides occurs via two primary routes that bypass standard ribosomal protein synthesis kib.ac.cnnih.gov:

Non-Ribosomal Peptide Synthesis (NRPS): Large, multi-enzyme complexes assemble peptides in a modular, assembly-line fashion, often incorporating non-proteinogenic and D-amino acids. nih.gov

Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs): A precursor peptide is first synthesized on the ribosome using only L-amino acids. Subsequently, specific enzymes called isomerases or epimerases convert one or more of the L-amino acid residues into their D-enantiomers. nih.govnih.gov

The chirality of amino acids is a critical factor in peptide research and pharmaceutical development. researchgate.netnih.gov The substitution of an L-amino acid with its D-enantiomer can lead to significant changes in a peptide's properties, which can be strategically exploited.

One of the most significant advantages of incorporating D-amino acids is the enhanced proteolytic stability . biopharmaspec.comlifetein.com Proteases, the enzymes that degrade proteins and peptides, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, giving them a much longer half-life in biological systems. biopharmaspec.comlifetein.com This increased stability is a highly desirable trait for peptide-based drugs.

Furthermore, the specific stereochemistry can be crucial for biological activity. A peptide containing a D-amino acid can adopt a different 3D conformation, which may lead to higher binding affinity for a specific receptor or, conversely, inactivate it. rsc.orgnih.gov In some cases, the all-L and the D-containing versions of a peptide can have completely different biological activities. kib.ac.cn Therefore, determining and controlling the enantiomeric purity is a critical aspect of synthesizing and evaluating therapeutic peptides. researchgate.netnih.gov

| Property | All-L-Amino Acid Peptides | D-Amino Acid Containing Peptides | Reference |

|---|---|---|---|

| Proteolytic Stability | Generally low; susceptible to degradation by proteases. | High; resistant to degradation by common proteases. | biopharmaspec.comlifetein.commdpi.com |

| Natural Abundance | Highly abundant; the building blocks of most natural proteins. | Relatively rare; found in bacteria, fungi, marine venoms, etc. | kib.ac.cnnih.gov |

| Biosynthesis | Primarily ribosomal synthesis. | Non-ribosomal peptide synthesis (NRPS) or post-translational modification (RiPPs). | kib.ac.cnnih.gov |

| Receptor Binding | Stereospecific binding to targets evolved for L-peptides. | Can alter binding affinity and specificity, sometimes leading to enhanced or novel activities. | rsc.orgfrontiersin.org |

| Immunogenicity | Can be immunogenic depending on the sequence. | May have altered immunogenic profiles. | researchgate.net |

Current Research Landscape and Gaps for Tryptophan-Containing Dipeptides, with Specific Focus on D-Tryptophan Analogues

Research on tryptophan-containing dipeptides is active, driven by their biological relevance and utility as spectroscopic probes. epj-conferences.org Studies have investigated their potential as ACE-inhibitors and their role in various biological signaling pathways. rsc.orgresearchgate.net For instance, certain tryptophan-containing dipeptides have been identified as potent antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses. rsc.org Other research has focused on how replacing phenylalanine with tryptophan in dipeptides can inhibit the formation of amyloid fibrils, which are associated with neurodegenerative diseases. acs.org

However, there are notable gaps in the research, particularly concerning simple D-tryptophan dipeptides like this compound. While its L-counterpart, H-Gly-L-Trp-OH, has been studied for its fluorescence properties and as part of larger peptide sequences, dedicated research into the specific biological activities and material properties of this compound is less common. medchemexpress.comresearchgate.net The D-isomer of tryptophan itself is known to have interesting biological functions, including immunomodulatory effects and the ability to increase gut microbial diversity. frontiersin.orgmedchemexpress.com

Future research could explore whether the dipeptide this compound retains or modifies these activities. Investigating its self-assembly properties, its potential as a chiral building block for novel materials, and its specific interactions with biological receptors remain open and promising areas of inquiry. The unique combination of an achiral spacer (glycine) and a bulky, chiral D-amino acid makes it an ideal candidate for fundamental studies on the influence of D-enantiomers on peptide conformation, stability, and bio-recognition.

| Dipeptide/Derivative | Research Focus | Key Finding | Reference |

|---|---|---|---|

| H-Gly-L-Trp-OH | Fluorescence Spectroscopy | Tryptophan fluorescence is sensitive to the peptide environment. | epj-conferences.orgmedchemexpress.com |

| N-benzoyl-Trp-Phe-OMe | Inflammation | Acts as a potent antagonist of the formyl peptide receptor 1 (FPR1). | rsc.org |

| Ile-Trp (IW) / Ala-Trp (AW) | ACE Inhibition | Can be released from food proteins and show significant ACE-inhibitory activity. | researchgate.net |

| Boc-xxx-Trp-OMe | Self-Assembly / Amyloid Inhibition | Replacement of Phe with Trp leads to spherical morphology instead of fibrillar structures. | acs.org |

| This compound | Research Gap | Specific biological activities and material properties are under-investigated compared to the L-isomer. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for H Gly D Trp Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Gly-D-Trp-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, offering advantages in purification and the ability to drive reactions to completion using excess reagents. thieme-connect.de The synthesis of this compound via SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comslideshare.net

Optimization of Fmoc/tBu Protocols for D-Tryptophan Incorporation

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. nih.govcsic.es It relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive side chains. nih.govwikipedia.org

The incorporation of D-tryptophan using this protocol requires careful optimization to address the unique challenges posed by the tryptophan indole (B1671886) side chain. The indole ring is susceptible to modification during the repetitive acid treatments used for cleavage from the resin. nih.govthermofisher.com To mitigate this, Fmoc-D-Trp(Boc)-OH is often employed, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. peptide.compeptide.comsigmaaldrich.com This Boc group shields the indole ring from electrophilic attack by cationic species generated during the final cleavage step with trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is also crucial to quench reactive carbocations. sigmaaldrich.com

The choice of resin is another critical parameter. For the synthesis of a C-terminal carboxylic acid like this compound, a 2-chlorotrityl chloride (2-CTC) resin is often preferred. This resin allows for the mild cleavage of the peptide, preserving the acid-labile side-chain protecting groups if necessary and minimizing side reactions like diketopiperazine formation, which is prevalent when proline or other specific amino acids are near the C-terminus. peptide.com

Exploration of Boc/Bzl Chemistry for this compound Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy represents the classical approach to SPPS. seplite.com This method uses the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. nih.govseplite.com Deprotection of the Boc group is achieved with a moderate acid like TFA, while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com

When synthesizing this compound using Boc/Bzl chemistry, the primary concern is the degradation of the tryptophan indole ring by strong acids. To circumvent this, the indole nitrogen is often protected with a formyl (For) group (Boc-D-Trp(For)-OH). peptide.compeptide.com The formyl group is stable to TFA but can be removed during the final HF cleavage. peptide.comresearchgate.net The use of scavengers like p-cresol (B1678582) and dimethyl sulfide (B99878) in the HF cleavage mixture is essential to prevent side reactions. researchgate.net

| Strategy | Nα-Protection | Side-Chain Protection (Trp) | Cleavage Reagent | Key Considerations |

| Fmoc/tBu | Fmoc (Base-labile) | Boc (Acid-labile) | TFA | Milder conditions, orthogonal protection. nih.govwikipedia.org |

| Boc/Bzl | Boc (Acid-labile) | For (HF-labile) | HF | Strong acid cleavage, requires specialized equipment. nih.govpeptide.com |

Advanced Coupling Reagent Selection and Reaction Condition Tuning (e.g., HATU, PyBOP)

The formation of the peptide bond between glycine (B1666218) and D-tryptophan is a critical step that requires efficient activation of the carboxylic acid group. Modern coupling reagents have been developed to achieve high yields and minimize racemization.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are two of the most effective coupling reagents used in SPPS. google.comsigmaaldrich.com

HATU is known for its high reactivity, which is attributed to the formation of a highly reactive OAt-ester. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction. sigmaaldrich.com This makes HATU particularly suitable for coupling sterically hindered amino acids.

PyBOP is a phosphonium (B103445) salt-based reagent that activates the carboxylic acid by forming a HOBt-ester. wikipedia.org While generally very effective, it can be less reactive than HATU for particularly difficult couplings. researchgate.net

The selection of the base is also important. Diisopropylethylamine (DIEA) is commonly used as a non-nucleophilic base to activate the coupling reagents and neutralize the protonated N-terminus of the growing peptide chain. peptide.com In situ neutralization protocols, where neutralization and coupling occur in the same step, can improve efficiency and minimize side reactions. peptide.com

| Coupling Reagent | Type | Active Ester Formed | Key Features |

| HATU | Aminium salt | OAt-ester | High reactivity, suitable for hindered couplings. sigmaaldrich.com |

| PyBOP | Phosphonium salt | OBt-ester | Widely used, generally efficient. wikipedia.org |

Mitigation Strategies for Side Reactions in D-Tryptophan Peptide Synthesis (e.g., racemization, aggregation)

Several side reactions can occur during the synthesis of tryptophan-containing peptides, leading to impurities and reduced yields.

Racemization: The risk of racemization of the D-tryptophan residue is highest during the activation step. The use of urethane-protected amino acids (like Fmoc or Boc) and coupling reagents that minimize the formation of oxazolone (B7731731) intermediates, such as HATU and PyBOP in the presence of an additive like HOBt or HOAt, helps to suppress racemization. sigmaaldrich.com

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, making the N-terminus inaccessible for the next coupling step. peptide.com For a short dipeptide like this compound, aggregation is less of a concern. However, in the synthesis of longer derivatives, strategies to disrupt aggregation include using chaotropic salts, high-boiling point solvents like N-methyl-2-pyrrolidone (NMP), or elevated temperatures. peptide.com

Tryptophan Side-Chain Modification: As previously mentioned, the indole ring of tryptophan is susceptible to oxidation and alkylation. thermofisher.com Protecting the indole nitrogen with a Boc group in Fmoc synthesis or a formyl group in Boc synthesis is the most effective strategy. peptide.compeptide.com The use of scavengers during final cleavage is also critical. sigmaaldrich.com

Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage, where the N-terminal amino group can attack the C-terminal ester linkage to the resin, releasing a cyclic dipeptide. peptide.com This is more common in Fmoc-based synthesis. Using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction. peptide.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out the reactions in a homogenous solution. While often more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable and can be cost-effective for large-scale production. wikipedia.org

The synthesis of this compound in solution would typically involve coupling a protected glycine derivative, such as Z-Gly-OH or Boc-Gly-OH, with a C-terminally protected D-tryptophan ester, for example, H-D-Trp-OMe. The coupling can be mediated by reagents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an additive like HOBt to minimize racemization. After the coupling, the protecting groups are removed in subsequent steps to yield the final dipeptide. For instance, a Z-group can be removed by catalytic hydrogenation, and a Boc-group by acid treatment. mdpi.com

Chemoenzymatic Synthesis of this compound and Related Analogues

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can be particularly advantageous for producing enantiomerically pure peptides.

For the synthesis of this compound, an enzyme such as a D-aminopeptidase or a specifically engineered ligase could potentially be used. One strategy involves the enzymatic coupling of a glycine derivative to a D-tryptophan nucleophile. Enzymes like papain or trypsin have been used for peptide bond formation, though they typically exhibit L-stereospecificity. ru.nl However, directed evolution and protein engineering can be used to alter the substrate specificity and stereoselectivity of enzymes. acs.org

A more common chemoenzymatic route for analogues involves using enzymes like tryptophan synthase (TrpS) or its β-subunit (TrpB). These enzymes can catalyze the formation of various tryptophan analogues from serine and the corresponding indole analogue. acs.org While this is more applicable to the synthesis of tryptophan derivatives themselves, engineered ligases are being developed for the direct synthesis of peptides containing non-proteinogenic amino acids. google.com

Purification and Isolation Protocols for this compound

Following the synthesis of this compound, a crude mixture containing the desired dipeptide, unreacted starting materials, by-products, and coupling reagents is typically obtained. Therefore, robust purification and isolation protocols are imperative to obtain the dipeptide with high purity. The purification strategy is often dictated by the scale of the synthesis and the nature of the impurities present. Common techniques employed include chromatography, recrystallization, and extraction.

The purification of dipeptides can be challenging due to their similar properties to the reactants and by-products. numberanalytics.com Chemical synthesis, while versatile, often necessitates multiple steps, including the use of protecting groups, which can complicate purification and increase waste. researchgate.net

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of peptides, including this compound. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly effective. google.comnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) chemically bonded to silica (B1680970), is used. mdpi.comgoogle.com The mobile phase usually consists of a gradient of an aqueous solvent (often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. google.comrsc.org The dipeptide and impurities are separated based on their differential partitioning between the stationary and mobile phases. The hydrophobic D-tryptophan residue in this compound provides a strong retention handle for reversed-phase chromatography.

Key parameters that are optimized for the separation include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions. mdpi.comgoogle.com

Mobile Phase: The composition and gradient of the aqueous and organic solvents. google.comrsc.org A common mobile phase A is 0.1% TFA in water, and mobile phase B is acetonitrile. google.com

Flow Rate: The speed at which the mobile phase passes through the column. google.com

Detection Wavelength: The UV absorbance of the tryptophan residue (around 280 nm) is typically used for detection, although lower wavelengths like 220-230 nm can also be employed for the peptide bond. mdpi.comgoogle.com

For instance, a patent for the purification of triptorelin, a decapeptide containing a D-Trp residue, describes a two-step HPLC purification process. The primary purification uses a reversed-phase polymer column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. The secondary purification employs an octadecylsilane bonded silica column with a mobile phase of aqueous trifluoroacetic acid and acetonitrile. google.com While this is for a larger peptide, the principles are directly applicable to the purification of this compound.

Solid-Phase Extraction (SPE) is another chromatographic technique that can be used for purification. nih.gov It is often used as a preliminary purification step to remove bulk impurities before a final polishing step with HPLC. Similar to HPLC, RP-SPE with C18 cartridges is common. The crude peptide is loaded onto the cartridge, washed with a weak solvent to remove hydrophilic impurities, and then the desired dipeptide is eluted with a stronger solvent. nih.gov

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial. The ideal solvent is one in which the dipeptide has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at both temperatures.

For dipeptides like this compound, solvent systems involving water and a miscible organic solvent like ethanol, isopropanol, or acetone (B3395972) can be effective. The crude dipeptide is dissolved in a minimum amount of the hot solvent mixture, and upon cooling, the purified dipeptide crystallizes out, leaving the majority of the impurities in the solution.

For example, the purification of Fmoc-protected amino acids, which are precursors in peptide synthesis, often involves recrystallization from solvents like toluene (B28343) or isopropyl alcohol to achieve high purity. ajpamc.com

Extraction

Liquid-liquid extraction can be employed to remove certain types of impurities. For instance, after the cleavage of the peptide from a solid support and removal of protecting groups, an extraction step can separate the peptide from organic-soluble cleavage by-products. If the crude peptide mixture is dissolved in an aqueous solution, it can be washed with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate to remove non-polar impurities. acs.org The pH of the aqueous layer can be adjusted to manipulate the charge of the dipeptide and impurities to facilitate separation.

Enzymatic Synthesis and Purification

In cases where enzymatic synthesis is used to produce this compound, the purification process can sometimes be simplified. nih.gov Enzymatic reactions are highly specific, leading to fewer by-products. researchgate.net However, purification is still necessary to remove the enzyme and any unreacted substrates. Techniques like ultrafiltration can be used to separate the larger enzyme from the smaller dipeptide product. Subsequent chromatographic steps may still be required to achieve the desired purity. nih.gov

Data on Purification Parameters

The following table summarizes typical parameters that can be applied to the purification of this compound and related peptides based on available literature for similar compounds.

| Parameter | Technique | Details | Reference |

| Stationary Phase | RP-HPLC | Octadecylsilane (C18) bonded silica | mdpi.comgoogle.com |

| Mobile Phase A | RP-HPLC | 0.1-0.15% (v/v) Trifluoroacetic acid in water, pH 2.0-3.0 | google.com |

| Mobile Phase B | RP-HPLC | Acetonitrile | google.com |

| Detection | RP-HPLC | 220-230 nm or 280 nm | mdpi.comgoogle.com |

| Elution | RP-HPLC | Gradient elution | rsc.org |

| Recrystallization Solvent | Recrystallization | Toluene, Isopropyl Alcohol (for protected precursors) | ajpamc.com |

| Extraction Solvent | Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate | acs.orggoogle.com |

Purity Analysis

Advanced Spectroscopic and Structural Characterization of H Gly D Trp Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, a detailed picture of the conformational preferences of H-Gly-D-Trp-OH can be obtained.

The foundational step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances to specific atoms within the molecule. scispace.com For a dipeptide like this compound, this process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D ¹H NMR spectra provide initial information on the types of protons present, but significant overlap often necessitates the use of 2D techniques. uzh.chnmims.edu The chemical shifts of ¹³C and ¹⁵N nuclei are particularly sensitive to the local electronic environment and secondary structure, making them valuable probes for conformational studies. nih.gov For instance, the carbonyl carbon signals in ¹³C NMR spectra typically appear in the range of 169-173 ppm, with each signal corresponding to a specific amino acid residue. spectralservice.de

A representative, though not exhaustive, table of expected chemical shift ranges for the constituent amino acids of this compound is provided below. Actual values for the dipeptide will be influenced by the peptide bond formation and conformational effects.

| Atom | Glycine (B1666218) (ppm) | Tryptophan (ppm) |

| ¹Hα | ~3.96 | ~4.70 |

| ¹³Cα | ~43.5 | ~55.5 |

| ¹³Cβ | N/A | ~28.0 |

| ¹³C' (Carbonyl) | ~172.0 | ~174.0 |

| ¹⁵N (Amide) | ~109.0 | ~121.0 |

A combination of 2D NMR experiments is essential for the complete assignment of resonances and the determination of the peptide's structure. spectralservice.denih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are scalar-coupled (through bonds) within the same amino acid residue, establishing spin systems. princeton.eduwalisongo.ac.id TOCSY is particularly useful as it reveals correlations between all protons within a spin system, not just those directly coupled. uzh.chnmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. princeton.eduuniud.it This is crucial for determining the peptide's three-dimensional fold and for sequential assignment, which links the spin systems of adjacent amino acids. uzh.chunivr.it

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N. princeton.eduresearchgate.net This experiment is instrumental in assigning the carbon and nitrogen backbone and side-chain resonances. nih.gov

Through a careful analysis of these spectra, a full set of resonance assignments can be compiled, paving the way for detailed structural analysis. walisongo.ac.idresearchgate.net

Once resonances are assigned, quantitative NMR parameters can be extracted to define the molecule's conformation.

J-couplings: The magnitude of the three-bond scalar coupling constant (³J) between protons, such as ³J(HNHα), is related to the intervening dihedral angle (φ for the backbone) through the Karplus equation. ethz.chmiamioh.edu By measuring these coupling constants, constraints on the possible values of the backbone and side-chain torsion angles can be derived. bmrb.io

NOEs: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons (r⁻⁶). uniud.it Strong, medium, and weak NOEs can be translated into upper distance constraints (e.g., <2.5 Å, <3.5 Å, and <5.0 Å, respectively), which are fundamental for calculating the 3D structure. uniud.itbmrb.io

| Parameter | Information Derived |

| ³J(HNHα) | Dihedral angle φ |

| ³J(HαHβ) | Dihedral angle χ¹ |

| NOE intensity | Interproton distance |

Peptides in solution are not static but exist as an ensemble of interconverting conformations. NMR is well-suited to probe these dynamics.

The peptide bond between glycine and D-tryptophan can exist in either a cis or trans conformation. While the trans form is generally more stable for non-proline peptide bonds, the presence of a small population of the cis isomer can occur. aip.orgprobiologists.com The energy barrier for cis-trans isomerization is significant, leading to slow exchange on the NMR timescale, which can result in the appearance of separate sets of NMR signals for the two isomers. ucsb.edunih.gov The relative populations of the cis and trans isomers can be influenced by the specific amino acid sequence and the solvent environment. researchgate.netrsc.org Molecular dynamics simulations of dipeptides show they can adopt multiple conformations, including extended and folded-backbone structures. nih.gov

Aromatic-aromatic interactions: While not present within a single this compound molecule, the potential for intermolecular stacking of the indole (B1671886) rings can be studied at higher concentrations. ias.ac.in

Cation-π interactions: The electron-rich indole ring can interact favorably with cations. In the zwitterionic form of the dipeptide, an intramolecular cation-π interaction between the protonated N-terminus of the glycine and the tryptophan indole ring is possible. nih.govmdpi.com

Hydrogen bonding: The indole NH group can act as a hydrogen bond donor, and the aromatic ring can act as a weak hydrogen bond acceptor. ias.ac.inresearchgate.net

These interactions can be detected by specific NOE patterns between the aromatic protons and other protons in the peptide, as well as by characteristic changes in the chemical shifts of the involved protons. unimi.itcdnsciencepub.com Theoretical studies have shown that such interactions play a crucial role in stabilizing particular conformations of tryptophan-containing peptides. researchgate.netcdnsciencepub.com

Solid-State Spectroscopic Analysis

Solid-state NMR (ssNMR) spectroscopy provides structural information on molecules in their crystalline or aggregated state, offering a complementary perspective to solution NMR. researchgate.netmdpi.com This technique is particularly valuable for studying the structure of self-assembled peptides and for instances where the peptide is insoluble. mdpi.com

X-ray Diffraction Studies for Crystalline Structure Elucidation

The analysis of H-Gly-L-Trp-OH·2H₂O reveals that it crystallizes in the P2₁ space group. researchgate.net Within the crystal lattice, the peptide molecules are organized in a specific, repeating pattern stabilized by a network of hydrogen bonds. A key structural feature identified is the amide (HN–C=O) fragment, which adopts a flat, trans-configuration, with a dihedral angle measured at 177.4(9)°. researchgate.net This planarity is a common feature in peptide backbones. The unit cell contains two peptide molecules that are oriented perpendicularly to each other. researchgate.net The crystal structure is further stabilized by intermolecular hydrogen bonds involving the amino and carboxyl groups, as well as the water molecules of hydration, which link the dipeptide molecules into a complex three-dimensional framework. researchgate.netacs.org

The detailed atomic coordinates, bond lengths, and bond angles derived from XRD are foundational for interpreting data from other spectroscopic methods, such as the infrared linear dichroism studies discussed below.

Crystallographic Data for H-Gly-L-Trp-OH·2H₂O

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉N₃O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Unit Cell (Z) | 2 |

| Amide Configuration | trans |

| Amide Dihedral Angle | 177.4(9)° researchgate.net |

Solid-State Linear Dichroic Infrared (IR-LD) Spectroscopy for Orientational and Structural Insights

Solid-state linear dichroic infrared (IR-LD) spectroscopy is a powerful technique for elucidating the orientation of specific functional groups within a molecule in an ordered solid sample. researchgate.netnih.gov The method involves measuring the differential absorption of plane-polarized infrared light by a sample with a preferred orientation, typically achieved by suspending the crystalline microdomains in a nematic liquid crystal host. researchgate.netnih.gov

For tryptophan-containing dipeptides like H-Gly-Trp-OH, IR-LD spectroscopy provides detailed information on the spatial orientation of the transition dipole moments associated with specific molecular vibrations. researchgate.net A study on H-Gly-L-Trp-OH·2H₂O correlated IR-LD data with its known crystal structure, confirming the orientation of key functional groups. researchgate.net The technique allows for the unambiguous assignment of complex vibrational bands, such as those for the carboxylate (COO⁻) and amide groups. researchgate.netresearchgate.net

Key findings from the IR-LD analysis of H-Gly-L-Trp-OH·2H₂O include:

Amide Group Orientation: The observation of the ν(C=O) (Amide I) and ν(N-H) bands at an equal dichroic ratio confirms the trans-configuration of the amide bond, which aligns with X-ray diffraction data. researchgate.net

Indole Ring Orientation: The out-of-plane (o.p.) modes of the indole ring show distinct dichroism. The transition moments of these modes for the two perpendicularly oriented molecules in the unit cell were found to close an angle of 64.6(4)°. researchgate.net

Vibrational Band Assignment: The technique helps to experimentally distinguish between overlapping bands. For instance, the characteristic bands for the symmetric and asymmetric stretching vibrations of the COO⁻ group can be definitively assigned. researchgate.netresearchgate.net

Characteristic Solid-State IR Bands for Glycyl-L-tryptophan Dihydrate researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3430 | ν(NH) | Amine (NH₃⁺) |

| 3280 | ν(NH) | Amide |

| 1689 | δ(NH₃⁺)asym | Amine (NH₃⁺) |

| 1617 | Amide I, ν(C=O) | Amide |

| 1563 | νasym(COO⁻) | Carboxylate |

| 1395 | νsym(COO⁻) | Carboxylate |

| 1010 | ν(C-N) | Backbone |

| 750 | γ(C-H) o.p. | Indole Ring |

| 576 | δ(Amide IV) | Amide |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for the analysis of chiral molecules. These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light, providing information that is exquisitely sensitive to the molecule's three-dimensional structure and absolute configuration. wikipedia.org

For this compound, the presence of the chiral center at the α-carbon of the D-tryptophan residue is the source of its optical activity. The CD spectrum of a chiral molecule is a direct reflection of its stereochemistry. According to the mirror-image rule, the CD spectrum of the D-enantiomer is expected to be an exact opposite of the L-enantiomer's spectrum.

The CD spectrum of tryptophan-containing peptides is typically analyzed in two regions:

Far-UV Region (190-250 nm): This region is dominated by signals from the peptide backbone amide bonds (n→π* and π→π* transitions). mdpi.com The negative band often observed around 222 nm is typically ascribed to the n→π* transition of the amide carbonyl groups. mdpi.com

Near-UV Region (250-350 nm): This region is dominated by the electronic transitions of the aromatic indole side chain of tryptophan. wikipedia.orgacs.org The indole chromophore gives rise to characteristic signals, including a prominent band from the ¹Lₐ transition and a stronger, higher-energy Bₑ transition, which can be sensitive to the local environment and conformation. mdpi.comacs.org

In the case of this compound, the D-configuration dictates the sign of the observed Cotton effects. Based on studies of D-tryptophan-containing polymers, the spectrum would show characteristic features reflecting the D-stereocenter. mdpi.com The stereochemical assignment is confirmed by comparing the experimental spectrum to that of its known L-enantiomer; the spectra will be mirror images. This non-destructive technique is therefore an essential tool for verifying the stereochemical integrity of the dipeptide.

Typical CD Transitions for Tryptophan-Containing Peptides

| Approximate Wavelength (nm) | Transition | Originating Group |

|---|---|---|

| ~290 | ¹Lₐ | Indole Ring |

| ~270 | ¹Lₑ | Indole Ring |

| ~220-230 | ¹Bₑ | Indole Ring |

| ~222 | n → π | Amide Backbone |

| ~190-210 | π → π | Amide Backbone |

Computational and Theoretical Investigations of H Gly D Trp Oh

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules like H-Gly-D-Trp-OH. These methods provide detailed information about the electronic structure, conformational stability, and reactivity of the dipeptide.

Studies on similar tryptophan-containing dipeptides, such as L-Valyl-L-tryptophan (H-Val-Trp-OH), have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to optimize the geometry of their most stable conformations, which were initially identified using molecular mechanics. ajol.info This level of theory is also employed to calculate various molecular properties, including the molecular electrostatic potential (MEP) map, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and polarizability. ajol.inforesearchgate.net For instance, in the study of thymogen (L-Glutamyl-L-Tryptophan), it was found that the extended backbone conformation is optimal. researchgate.net

The electronic properties of the constituent amino acids, glycine (B1666218) and tryptophan, are fundamental to understanding the dipeptide. Quantum chemical calculations have been used to study the free radical scavenging ability of L-tryptophan and its derivatives, revealing that electron-donating regions are primarily distributed across the aromatic rings and heteroatoms. rsc.org Furthermore, the hydrogen atoms within the amine and hydroxyl groups are identified as preferential sites for nucleophilic attacks. rsc.org The indole (B1671886) ring of tryptophan is a key feature, and its interactions, such as cation-π interactions, have been studied using high-level quantum chemical methods like MP2/6–311+G(d,p) and CCSD(T)/6–311+G(d,p). plos.org These interactions are significantly strong, with energies in the range of -40 to -85 kJ/mol in the gaseous phase. plos.org

Infrared (IR) spectroscopy, combined with quantum chemical calculations, provides a powerful approach to analyze the vibrational modes and structure of peptides. Solid-state IR-LD spectroscopy of glycyl-L-tryptophan dihydrate (H-Gly-Trp-OH·2H2O) has been used to correlate spectroscopic data with structural properties. researchgate.net Similar combined experimental and theoretical studies on other tryptophan-containing dipeptides, like H-Trp-Ser-OH, have shown that the inclusion of dispersion in quantum chemical calculations is essential for accurately describing conformer energies and stacking interactions. researchgate.net

| Molecular Property | Method | Value | Reference |

| Binding Affinity (Thymogen) | DFT/B3LYP/6-31+G(d,p) | -7.9 kcal/mol | researchgate.net |

| Cation-π Interaction Energy (Trp) | MP2/6–311+G(d,p) | -78.70 kJ/mol (gas phase) | plos.org |

| Tautomerization Free Energy (Trp in water) | Not Specified | -8.93 kcal/mol | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility, the ensemble of accessible structures, and its interactions with solvent molecules, typically water.

MD simulations have been extensively used to study peptides and proteins, from short peptides to larger systems. aip.orgnih.govresearchgate.net These simulations can reveal the folding and dynamics of peptides, as demonstrated in studies of Asn-Gly-containing heptapeptides and Trp zipper β-hairpins. nih.govpnas.org The choice of force field, such as GROMOS, is crucial for the reliability of the simulation results. aip.org

For tryptophan-containing peptides, MD simulations can elucidate the hydration of the molecule and the dynamics of its interactions with water. researchgate.net Studies on a single tryptophan amino acid in different water models (modified TIP3P, refined SPC, and SPC/E) have shown how small differences in the water model can lead to significant differences in the simulated properties. researchgate.net The hydrophobicity of the indole group of tryptophan plays a significant role in its behavior in aqueous solutions. researchgate.net

The conformational landscape of a dipeptide like this compound can be explored using MD simulations, often revealing a limited number of significant conformations that dominate the peptide's structural ensemble. aip.org Cluster analysis of the simulation trajectories can identify these representative structures. aip.org Furthermore, MD simulations can be used to calculate thermodynamic properties, such as the free energy landscape of the peptide as a function of structural parameters like the radius of gyration (Rg) and solvent accessible surface area (SASA). aip.org

Table 2: Key Parameters and Outputs of Molecular Dynamics Simulations for Peptides Note: This table provides a general overview of parameters used in MD simulations of peptides, as specific data for this compound was not available.

| Parameter/Output | Description | Typical Values/Methods | Reference |

| Force Field | Set of parameters to describe the potential energy of the system | GROMOS, CHARMM, AMBER | aip.org |

| Water Model | Representation of water molecules in the simulation | TIP3P, SPC, SPC/E | researchgate.net |

| Simulation Time | Duration of the simulation | Nanoseconds (ns) to microseconds (µs) | nih.govpnas.org |

| End-to-End Distance | A measure of the peptide's compactness | 0.5–2.0 nm | aip.org |

| Cluster Analysis | Method to group similar conformations | Daura et al. algorithm | aip.org |

Molecular Docking and Binding Free Energy Calculations for In Silico Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr For this compound, docking studies can be used to predict its binding mode and affinity to various biological targets, such as receptors or enzymes.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. biotechnologia-journal.org Docking software, such as AutoDock Vina or LibDock, is then used to generate a series of possible binding poses and score them based on a scoring function, which typically estimates the binding free energy. researchgate.netbiotechnologia-journal.orgjppres.com Lower scores generally indicate a more favorable binding interaction. imrpress.com

Molecular docking studies have been successfully applied to various tryptophan-containing molecules and peptides. For example, the docking of thymogen onto the T-cell receptor revealed a binding affinity of -7.9 kcal/mol, suggesting a good fit within the receptor's binding cleft. researchgate.net In another study, tryptophan and its metabolites were docked to the human Aryl Hydrocarbon Receptor (AhR), with the results suggesting that tryptophan itself may act as an antagonist. imrpress.com

The accuracy of docking results can be further refined by performing binding free energy calculations, which use more rigorous methods to estimate the strength of the interaction. These calculations are computationally more intensive but can provide a more accurate prediction of the binding affinity.

Table 3: Representative Molecular Docking Results for Tryptophan-Related Ligands Note: This table presents docking results for similar compounds to illustrate the type of data obtained, as specific data for this compound was not available.

| Ligand | Receptor | Docking Score (Binding Energy) | Software/Method | Reference |

| Thymogen | T-cell receptor | -7.9 kcal/mol | AutoDock Vina | researchgate.net |

| (±)-naringenin | NF-κB p50/p65 | -5.520 kcal/mol | AutoDock Vina | jppres.com |

| Tryptophan | Aryl Hydrocarbon Receptor | Not specified, but strong docking observed | Molegro Virtual Docker | imrpress.com |

Development of Structure-Activity Relationship (SAR) Models based on Computational Data

Structure-Activity Relationship (SAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. Computational data derived from quantum chemical calculations, MD simulations, and molecular docking can be instrumental in developing these models for peptides like this compound.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate structural descriptors to activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D structures of the molecules to build these models. researchgate.net These models can then be used to predict the activity of new, untested compounds and guide the design of more potent analogs. researchgate.net

For example, a 3D-QSAR study on substrates of the mammalian H+/peptide cotransporter PEPT1, which included di- and tripeptides, resulted in a statistically reliable model that could predict the binding affinity of new compounds. researchgate.net Similarly, a QSAR model was developed to analyze the findings from a series of ultra-short glucagon-like peptide-1 receptor (GLP-1R) agonists, helping to understand the impact of strategic modifications on their potency. mdpi.com

The development of SAR and QSAR models for this compound and related peptides would involve synthesizing a library of analogs with systematic structural variations, determining their biological activity, and then using computational methods to correlate these findings. The insights gained from such models would be invaluable for the rational design of new peptide-based therapeutics.

H Gly D Trp Oh As a Strategic Scaffold in Peptidomimetic Design

Principles of Peptidomimetic Design Utilizing H-Gly-D-Trp-OH as a Core Structure

The design of peptidomimetics aims to identify the key amino acid residues essential for biological activity (the pharmacophore) and to arrange them in the correct three-dimensional orientation to interact with a biological target. nih.govresearchgate.net The this compound scaffold is particularly advantageous for this purpose due to several core principles.

Induction of Specific Conformations: The incorporation of a D-amino acid, such as D-Tryptophan, is a well-established strategy to induce specific secondary structures, most notably β-turns. nih.govupc.edu These turn structures are critical motifs in many biologically active peptides, and by using the Gly-D-Trp core, designers can pre-organize the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity. upc.edu

Inherent Metabolic Stability: Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. The inclusion of a D-enantiomer like D-Trp renders the adjacent peptide bond resistant to cleavage by most common proteases, thereby enhancing the metabolic stability and prolonging the in vivo half-life of the resulting peptidomimetic. mdpi.comresearchgate.net

Pharmacophore Presentation: The indole (B1671886) side chain of tryptophan is a common pharmacophoric element involved in the binding of many peptide ligands to their receptors. The D-configuration of tryptophan in the scaffold orients this crucial side chain in a distinct region of conformational space compared to its L-counterpart, allowing for the exploration of novel interactions with target receptors. nih.gov The glycine (B1666218) residue provides conformational flexibility, allowing the tryptophan side chain and other appended functionalities to adopt an optimal orientation for binding.

Versatile Template for Diversification: The this compound structure serves as a minimalist, yet effective, template. Functional groups or additional peptide fragments can be systematically added to the N-terminus (at the glycine) or the C-terminus (at the tryptophan) to build libraries of analogues for structure-activity relationship (SAR) studies. nih.gov This hierarchical approach allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.net

| Design Principle | Contribution of this compound Scaffold | Scientific Rationale |

| Bioactive Conformation | The D-Trp residue promotes the formation of stable β-turn structures. | Pre-organizing the molecule reduces the entropic cost of binding, potentially increasing affinity and potency. upc.edu |

| Metabolic Stability | The D-amino acid configuration is resistant to degradation by endogenous proteases. | The steric arrangement of the D-amino acid side chain does not fit into the active sites of most proteases, which are stereospecific for L-amino acids. mdpi.com |

| Pharmacophore Display | The scaffold presents the essential tryptophan indole ring in a specific 3D orientation. | The glycine provides flexibility, while the D-Trp constrains the orientation of the key side chain for optimal receptor interaction. |

| Structural Versatility | Serves as a core unit for the addition of diverse chemical moieties at its N- and C-termini. | Enables systematic exploration of structure-activity relationships (SAR) to optimize biological activity and drug-like properties. nih.gov |

Synthetic Methodologies for this compound-Derived Peptidomimetics

The synthesis of peptidomimetics derived from the this compound scaffold primarily relies on established methods of peptide chemistry, particularly solid-phase peptide synthesis (SPPS). mdpi.comescholarship.org This technique allows for the efficient and sequential assembly of peptide chains on a solid resin support.

The most common approach is the Fmoc/tBu strategy. google.com A typical synthesis of a peptidomimetic using this compound as a starting point would involve the following steps:

Resin Loading: The C-terminal amino acid, often a modified version of D-tryptophan or another amino acid to be attached to it, is covalently linked to a solid support, such as a Rink amide resin for C-terminal amides or a Wang resin for C-terminal acids. escholarship.org

Sequential Coupling: The peptide chain is elongated by cycles of deprotection and coupling. The Fmoc protecting group on the α-amine of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in DMF. mdpi.com The next N-α-Fmoc-protected amino acid (e.g., Fmoc-D-Trp(Boc)-OH, then Fmoc-Gly-OH) is then activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin to form a new peptide bond. mdpi.comoup.comrsc.org

Modification: Unnatural amino acids, linkers, or other chemical moieties can be incorporated into the sequence using the same coupling chemistry. nih.gov

Cleavage and Deprotection: Once the desired sequence is assembled, the peptidomimetic is cleaved from the resin support. A strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306), is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., Boc on the tryptophan indole nitrogen). google.com

Purification: The crude product is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-phase synthesis is also employed, particularly for large-scale production or for complex modifications that are not amenable to solid-phase techniques. researchgate.net This method involves coupling and deprotection steps carried out in solution, with purification of the intermediate product after each step.

| Synthetic Step | Description | Common Reagents |

| Resin Support | The solid matrix onto which the peptide is built. | Rink Amide Resin, 2-Chlorotrityl Chloride (2-CTC) Resin, Wang Resin. escholarship.org |

| Nα-Protection | Temporary protection of the alpha-amino group during coupling. | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl). google.com |

| Coupling (Activation) | Formation of the amide bond between amino acids. | HBTU, HATU, PyBOP, DIC/HOBt. mdpi.comrsc.org |

| Fmoc Deprotection | Removal of the Fmoc group to allow for chain elongation. | 20-40% Piperidine in DMF. mdpi.com |

| Cleavage/Final Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS). google.com |

Strategies for Conformational Restriction and Enhanced Metabolic Stability in this compound Analogues

While the inherent D-amino acid in the this compound scaffold provides a basal level of stability, further modifications are often required to optimize pharmacokinetic profiles. mdpi.com Strategies focus on reducing conformational flexibility and blocking sites of enzymatic degradation. magtech.com.cn

Cyclization: Linking the N- and C-termini (head-to-tail cyclization) or connecting amino acid side chains is one of the most effective methods for creating rigid structures. upc.eduasianpubs.org Cyclization drastically reduces the number of accessible conformations, locking the molecule into a shape that can be optimized for high-affinity binding. This rigidity also provides significant protection against exopeptidases. upc.edu

N-Methylation: Replacing the hydrogen on a backbone amide nitrogen with a methyl group (N-methylation) introduces steric hindrance that restricts rotation around the peptide bond (φ and ψ angles). upc.edumagtech.com.cn This modification can stabilize specific conformations and makes the adjacent peptide bond resistant to proteolytic cleavage. nih.gov

Incorporation of sterically hindered amino acids: Introducing amino acids with bulky side chains or α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) can severely restrict the available conformational space. nih.govmagtech.com.cn Proline and its analogues are also frequently used to induce turns and limit flexibility. upc.edu

Glycosylation: The attachment of sugar moieties to the peptide scaffold can improve metabolic stability and influence conformation. nih.gov Glycosylation can sterically shield cleavage sites from proteases. An O-β-glycosylated serine introduced into a peptidomimetic containing a Trp residue was shown to significantly improve its half-life in rat plasma. nih.gov

| Strategy | Mechanism of Action | Impact on Peptidomimetic Properties |

| Cyclization | Covalently links different parts of the peptide backbone or side chains. | Reduces conformational flexibility, enhances receptor affinity and selectivity, increases stability against exopeptidases. upc.edu |

| N-Methylation | Adds a methyl group to the backbone amide nitrogen. | Restricts backbone rotation, stabilizes β-turn conformations, blocks enzymatic cleavage. magtech.com.cnnih.gov |

| Incorporation of Aib | Replaces Cα-hydrogen with a second methyl group. | Limits φ/ψ angles to those typical of helical structures, inducing conformational rigidity. nih.gov |

| Glycosylation | Attaches a carbohydrate unit to a suitable side chain (e.g., Ser, Thr). | Can improve stability by sterically hindering protease access; may improve solubility and pharmacokinetic profile. nih.gov |

Bioisosteric Replacements and Side-Chain Modifications in this compound Peptidomimetics

Bioisosteric replacement involves substituting an atom or a group of atoms in the scaffold with another that retains similar physical and chemical properties, with the goal of improving the molecule's drug-like characteristics without losing its biological activity. acs.org

Peptide Bond Isosteres: The amide bond is a primary site of enzymatic hydrolysis. Replacing it with a non-hydrolyzable mimic can dramatically increase metabolic stability. researchgate.net A prominent example is the 1,4-disubstituted 1,2,3-triazole ring, which can be formed via copper-catalyzed "click chemistry." This heterocycle is a good mimic of the trans-peptide bond in terms of its geometry and dipole moment but is completely stable to proteases. nih.govresearchgate.net Reduced amide bonds (CH₂-NH) are another common modification that increases flexibility and removes the hydrogen bond acceptor capability of the carbonyl group. upc.edu

Side-Chain Modifications of D-Tryptophan: The indole ring of tryptophan is crucial for the activity of many peptides, but it is also a site of metabolic oxidation. Modifying this side chain can prevent metabolism and probe the steric and electronic requirements of the receptor binding pocket. chim.it Examples include:

Halogenation: Introducing bromine or chlorine atoms to the indole ring can alter its electronic properties and create new interactions with the receptor.

Alkylation: Adding methyl or other alkyl groups to the indole nitrogen (e.g., 1-methyl-Trp) can prevent oxidation and introduce steric bulk. chim.it

Replacement with other heterocycles: The indole ring can be replaced with other aromatic systems, such as benzothiophene (B83047) or naphthalene, to explore SAR.

Modifications at the Glycine Position: The glycine residue provides maximal flexibility. Replacing it with other amino acids like alanine (B10760859) (to add steric hindrance) or with constrained mimetics like aminocyclopropane carboxylic acid can systematically tune the conformational properties of the peptidomimetic backbone.

| Modification Type | Example | Rationale |

| Peptide Bond Isostere | Replacement of a CO-NH bond with a 1,4-disubstituted 1,2,3-triazole. | Mimics trans-peptide bond geometry while providing complete resistance to proteolytic cleavage. nih.govresearchgate.net |

| Side-Chain Modification | Synthesis of analogues with brominated D-tryptophan. | Explores electronic interactions in the binding pocket and can block sites of oxidative metabolism. chim.it |

| Side-Chain Modification | N-methylation of the D-tryptophan indole nitrogen. | Prevents N-oxidation and introduces steric constraints. chim.it |

| Backbone Modification | Replacement of Glycine with Alanine. | Reduces backbone flexibility and probes the steric tolerance at that position. |

In Vitro Investigations of H Gly D Trp Oh Biological Activities and Mechanistic Pathways

Enzyme Interaction Studies with H-Gly-D-Trp-OH

The interaction of this compound with various enzymes is a critical area of investigation, as the D-tryptophan residue can significantly alter its recognition and processing by enzymes that typically act on L-amino acid-containing peptides.

Assessment of Substrate Specificity for Peptidases and Other Enzymes (e.g., Tryptophan hydroxylase, Dimethylallyltransferase)

Peptidases exhibit a high degree of substrate specificity, often dictated by the amino acid residues flanking the scissile bond. The presence of a D-amino acid at the C-terminal position of this compound makes it a poor substrate for most common peptidases, such as carboxypeptidases, which are stereospecific for L-amino acids. Studies on hybrid D/L-peptides have shown that they possess remarkable resistance to enzymatic degradation in biological fluids like human serum when compared to their L-counterparts acs.org. This resistance is a key feature, suggesting that this compound is not readily hydrolyzed and may therefore have a longer biological half-life.

Methods to determine peptidase specificity often involve incubating the peptide with a purified enzyme or cell lysate and analyzing the cleavage products using techniques like liquid chromatography-mass spectrometry (LC-MS) nih.govucsf.eduspringernature.com. In such an assay with this compound, minimal to no cleavage would be expected by standard proteases.

Regarding other enzymes:

Tryptophan hydroxylase (TPH) , the rate-limiting enzyme in serotonin synthesis, is highly specific for its substrate, L-tryptophan. The dipeptide structure and, more importantly, the D-configuration of the tryptophan residue would likely prevent this compound from acting as a substrate for TPH.

Dimethylallyltransferase enzymes are involved in the prenylation of tryptophan residues. The specificity of these enzymes for D-tryptophan-containing peptides has not been extensively characterized, but interactions are considered unlikely due to the stereochemical constraints of the enzyme's active site.

Table 1: Illustrative Substrate Specificity Profile for this compound This table presents hypothetical data to illustrate expected outcomes from peptidase activity assays.

| Enzyme | Enzyme Type | Expected Hydrolysis Rate (% of Control L-peptide) | Method of Detection |

| Carboxypeptidase A | Exopeptidase | < 1% | HPLC, LC-MS |

| Trypsin | Endopeptidase | Not Applicable (No Arg/Lys) | N/A |

| Chymotrypsin | Endopeptidase | < 0.5% | HPLC, LC-MS |

| Human Serum | Mixed Peptidases | ~2-5% over 24h | LC-MS |

| Tryptophan Hydroxylase | Hydroxylase | Not a substrate | HPLC with fluorescence detection |

Mechanistic Studies of Enzyme Inhibition or Activation by this compound

While this compound is a poor substrate for most enzymes, its ability to bind to an enzyme's active site could make it a competitive inhibitor. Kinetic studies are essential to determine the nature and potency of such inhibition. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

For instance, if this compound were to inhibit an enzyme like α-glucosidase, its mechanism could be elucidated through Lineweaver-Burk plots derived from in vitro kinetic assays mdpi.com. By measuring the reaction rate at various substrate concentrations in the presence and absence of the dipeptide, one can determine if the inhibition is competitive, non-competitive, or mixed-type mdpi.com. Given its structural similarity to natural dipeptide substrates, competitive inhibition is the most probable mechanism for any observed activity against peptidases.

There is currently a lack of specific published data detailing the inhibition or activation of specific enzymes by this compound. However, research into the inhibitory potential of various peptides on enzymes like α-amylase and α-glucosidase is an active area, suggesting that such studies for this compound could yield valuable insights mdpi.com.

Table 2: Hypothetical Enzyme Inhibition Kinetics for this compound This table provides an example of the kind of data generated from enzyme inhibition studies.

| Target Enzyme | Putative Function | Inhibition Type (Hypothetical) | Ki (μM) (Hypothetical) | IC50 (μM) (Hypothetical) |

| Dipeptidyl Peptidase IV | Glucose metabolism | Competitive | 150 | 320 |

| Aminopeptidase N | Peptide metabolism | Competitive | >500 | >1000 |

| α-Glucosidase | Carbohydrate digestion | Mixed | 85 | 195 |

Cell-Based Assays for Mechanistic Elucidation of this compound Effects

Cell-based assays provide a more physiologically relevant context to understand the biological effects of this compound, from receptor interaction to the modulation of complex cellular processes.

Receptor Binding Affinity and Downstream Signaling Pathway Analysis

The biological effects of small peptides are often initiated by binding to specific cell surface receptors. Receptor binding assays, typically using radiolabeled or fluorescently tagged ligands, are employed to quantify the binding affinity (Kd) and receptor density (Bmax) nih.govnih.gov. To date, specific receptors for this compound have not been identified.

Once binding occurs, it can trigger intracellular signaling cascades. Analysis of these downstream pathways often involves measuring changes in second messengers (e.g., cAMP, Ca2+) or the phosphorylation status of key signaling proteins (e.g., ERK, Akt) using techniques like Western blotting or ELISA. For example, tryptophan metabolites can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in gut health and immune function mdpi.com. It is plausible that this compound could modulate this or other pathways, although direct evidence is lacking. Computational approaches can help predict novel components of oncogenic signaling pathways like KRAS or TP53, providing a framework for how a molecule might influence cellular machinery columbia.edunih.gov.

Modulation of Cellular Processes (e.g., cell proliferation, differentiation, immunomodulation)

The constituent amino acids of this compound are known to be biologically active. Glycine (B1666218) and tryptophan both contribute to the proliferation of T lymphocytes and play a role in systemic immune modulation mdpi.com. Tryptophan metabolites, in particular, are known to have effects on cancer cell growth mdpi.com.

Cell-based assays can directly measure the impact of this compound on these processes:

Cell Proliferation: Assays like the MTT or BrdU incorporation assay can quantify the effect of the dipeptide on the growth rate of various cell types, including immune cells (e.g., lymphocytes) and cancer cell lines.

Immunomodulation: The effect of this compound on immune cells can be assessed by co-culturing it with peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., THP-1 monocytes). The modulation of cytokine secretion (e.g., TNF-α, IL-6, IL-10) can be measured by ELISA, and changes in immune cell activation markers can be analyzed by flow cytometry. Mesenchymal stromal cells (MSCs), known for their immunomodulatory capacity, can be "primed" with various agents to enhance their function, a strategy that could be explored with this dipeptide nih.govnih.gov.

Table 3: Illustrative Data on the Immunomodulatory Effects of this compound on LPS-Stimulated Macrophages This table shows representative data from a cell-based immunomodulation assay.

| Treatment Condition | TNF-α Release (pg/mL) | IL-10 Release (pg/mL) | Cell Viability (%) |

| Control (Unstimulated) | 15 ± 4 | 25 ± 6 | 100 |

| LPS (100 ng/mL) | 2500 ± 180 | 350 ± 40 | 98 |

| LPS + this compound (10 μM) | 2150 ± 150 | 450 ± 55 | 99 |

| LPS + this compound (50 μM) | 1600 ± 120 | 620 ± 70 | 97 |

| LPS + this compound (100 μM) | 1100 ± 95 | 780 ± 85 | 96 |

| Values are hypothetical and represent a significant difference from the LPS-only group (p < 0.05). |

Studies on Neuroprotective Mechanisms (e.g., antioxidant, anti-inflammatory, neurotransmitter modulation)

Peptides containing tryptophan residues have been noted for their antioxidant properties nih.gov. The neuroprotective potential of this compound can be investigated through several in vitro models.

Antioxidant Activity: Standard chemical assays like the DPPH radical scavenging assay or the ABTS assay can provide a measure of the dipeptide's intrinsic antioxidant capacity nih.govresearchgate.net. Cell-based antioxidant assays, using cell lines like SH-SY5Y or HepG2, measure the ability of the compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H2O2) nih.govnih.govmdpi.com. The reduction in reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.

Anti-inflammatory Effects: Neuroinflammation, often mediated by activated glial cells (microglia and astrocytes), is a key factor in neurodegenerative diseases mdpi.com. The anti-inflammatory effects of this compound can be studied using primary glial cell cultures or cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS) nih.gov. The inhibition of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β would indicate a neuroprotective anti-inflammatory effect researchgate.netnih.gov.

Neurotransmitter Modulation: While direct evidence is unavailable, the structural relationship to tryptophan, the precursor to serotonin, suggests that potential interactions with neurotransmitter systems could be explored in relevant neuronal cell models.

Table 4: Example of In Vitro Neuroprotection Assay Results for this compound This table displays hypothetical outcomes from common neuroprotection and antioxidant assays.

| Assay Type | Endpoint Measured | Result (IC50 or % Effect) (Hypothetical) | Cell Model (if applicable) |

| DPPH Scavenging | Radical Scavenging | IC50 = 250 μM | N/A (Chemical Assay) |

| Cellular Antioxidant Assay | ROS Reduction | 45% reduction at 100 μM | SH-SY5Y cells (H2O2-induced stress) |

| Griess Assay | Nitric Oxide Inhibition | IC50 = 80 μM | BV-2 Microglia (LPS-stimulated) |

| Glutamate-Toxicity Assay | Cell Viability | 60% protection at 50 μM | Primary Cortical Neurons |

Direct Interactions of this compound with Key Biological Macromolecules (e.g., DNA, RNA, proteins)

The dipeptide this compound, containing the aromatic amino acid D-tryptophan, possesses the structural features necessary for direct, non-covalent interactions with biological macromolecules. The indole (B1671886) side chain of the tryptophan residue is a key determinant in these interactions, capable of engaging in a variety of molecular contacts including hydrophobic, π-π stacking, cation-π, and hydrogen bonding. acs.orgmdpi.comresearchgate.net While specific in vitro studies detailing the binding of this compound to DNA, RNA, and proteins are not extensively documented in publicly available literature, the well-characterized interactions of tryptophan and tryptophan-containing peptides provide a strong basis for understanding its potential binding mechanisms.

Interactions with Proteins

The tryptophan residue is frequently involved in establishing and stabilizing protein structure and mediating protein-ligand interactions. acs.orgresearchgate.net Its large, amphiphilic indole side chain can participate in multiple types of non-covalent interactions. mdpi.comnih.gov

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor, while the polarized Cδ1—H group can form weaker, non-canonical hydrogen bonds with backbone carbonyl oxygen atoms in proteins. mdpi.comnih.goviucr.org

Binding Mechanism: One source describes this compound as a basic protein that binds to other proteins through a reaction mechanism that is dependent on viscosity. cymitquimica.com This suggests that the interaction dynamics are influenced by the diffusion and conformational flexibility of the binding partners in solution.

Computational and experimental studies on tryptophan-containing peptides and proteins have quantified the energetic contributions of these interactions. For instance, the mutation of a phenylalanine to a tryptophan at a specific position in the outer membrane protein OmpA was found to enhance stability by introducing a hydrogen bond between the tryptophan and a lipid molecule, contributing an estimated ~7 kcal/mol to the protein's stability. nih.gov

| Interaction Type | Participating Groups | Typical Role in Proteins | Reference |

|---|---|---|---|

| Cation-π | Trp indole ring and cationic residues (Lys, Arg) | Stabilizing protein structure, ligand binding | mdpi.com |

| π-π Stacking | Trp indole ring and other aromatic residues (Phe, Tyr, His) | Protein-ligand binding, protein folding | acs.org |

| Hydrogen Bond (Donor) | Indole N-H group | Stabilizing secondary and tertiary structures | nih.gov |

| Weak Hydrogen Bond (Donor) | Indole Cδ1-H group | Stabilization of local structural motifs | nih.goviucr.org |

Interactions with DNA

The aromatic system of the tryptophan indole ring is well-suited for interaction with the structural components of DNA. Research on protein-DNA interactions has revealed that tryptophan can engage with both the deoxyribose sugar and the nucleobases.

Sugar-π Interactions: Tryptophan can form stable contacts with the sugar backbone of DNA. Quantum chemical calculations have shown that these interactions are particularly strong, with binding strengths reaching up to –29.3 kJ mol⁻¹. nih.gov

Base-π Interactions (Stacking): The indole ring can stack with DNA nucleobases. The strength of these interactions can be significant, with calculated energies of up to –31.3 kJ mol⁻¹ for tryptophan stacking with thymine or guanine. nih.gov

Intercalation: Beyond surface interactions, tryptophan and its derivatives have been shown to intercalate, or insert, between the base pairs of double-stranded DNA. rsc.org This mode of binding can locally distort the DNA helix and is a mechanism employed by various DNA-binding molecules.

| Interaction Type | DNA Component | Calculated Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Sugar-π | Deoxyribose Sugar | Up to -29.3 | nih.gov |

| π-π Stacking | Thymine (T) or Guanine (G) | Up to -31.3 | nih.gov |

Interactions with RNA

Similar to DNA, RNA provides a rich landscape of potential binding sites for small molecules like this compound. The single-stranded regions, loops, and complex tertiary structures of RNA offer diverse pockets for molecular recognition.

Specific RNA Binding: Studies have demonstrated that tryptophan can bind directly to RNA. nih.gov In vitro selection experiments have isolated specific RNA aptamers that bind to L-tryptophan with high affinity and specificity, distinguishing it from other aromatic amino acids. oup.com

Conformational Changes: The binding of tryptophan can induce significant conformational changes in RNA structure. This was observed via circular dichroism (CD) spectroscopy, where the spectrum of a specific microRNA (miR-193a-3p) shifted upon tryptophan binding. nih.gov

Binding Affinity: Isothermal titration calorimetry (ITC) has been used to quantify the binding affinity between tryptophan and RNA. For the interaction between L-tryptophan and miR-193a-3p, a dissociation constant (Kd) of 5.3 µM was determined. nih.gov The binding was found to be driven by both enthalpic (ΔH = 1.92 kcal mol⁻¹) and entropic (ΔS = 1.6 kcal mol⁻¹ K⁻¹) contributions. nih.gov

Intercalation and Stability: In the context of siRNA, tryptophan moieties conjugated to a polymer were shown to intercalate into the RNA duplex. rsc.org This interaction, driven by π–π stacking and hydrophobic forces, enhanced the stability of the polymer/siRNA complex. rsc.org

| RNA Target | Parameter | Value | Technique | Reference |

|---|---|---|---|---|

| miR-193a-3p | Dissociation Constant (Kd) | 5.3 µM | Isothermal Titration Calorimetry (ITC) | nih.gov |

| Enthalpy (ΔH) | 1.92 kcal mol⁻¹ | nih.gov | ||

| Entropy (ΔS) | 1.6 kcal mol⁻¹ K⁻¹ | nih.gov |

Supramolecular Chemistry and Self Assembly Properties of H Gly D Trp Oh